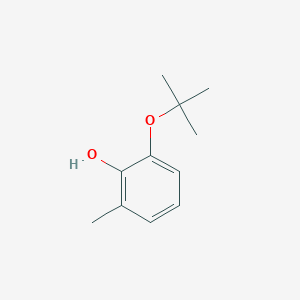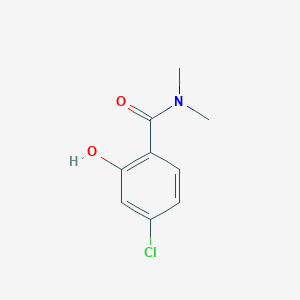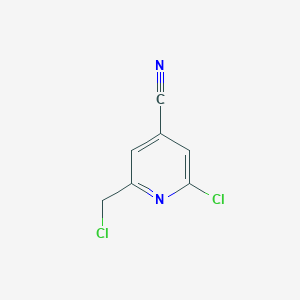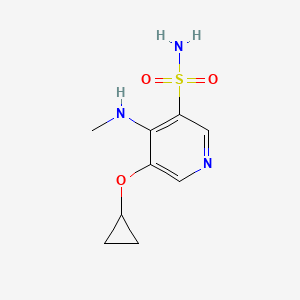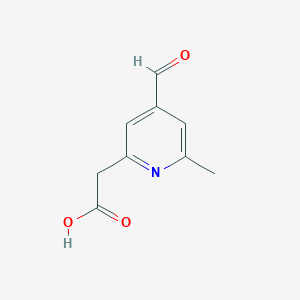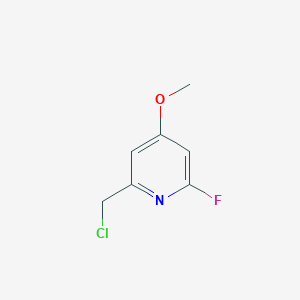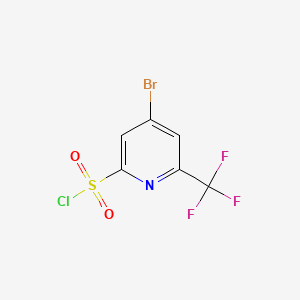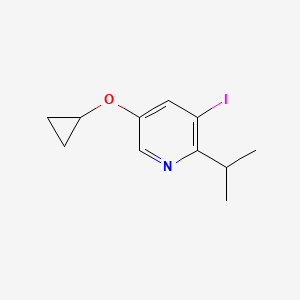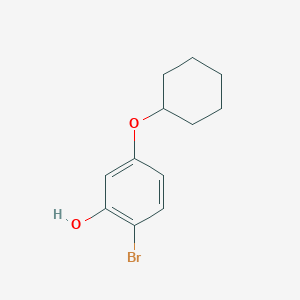
2-Bromo-5-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring. This particular compound features a bromine atom at the 2-position and a cyclohexyloxy group at the 5-position of the phenol ring, making it a unique derivative of phenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclohexyloxy)phenol can be achieved through a multi-step process. One common method involves the bromination of 5-(cyclohexyloxy)phenol. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-Bromo-5-(cyclohexyloxy)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby blocking their activity . The compound’s bromine and hydroxyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
2-Bromo-5-(cyclohexyloxy)phenol can be compared with other bromophenols:
2-Bromophenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-Bromophenol: Has the bromine atom at a different position, affecting its reactivity and biological activity.
4-Bromophenol: Similar to 2-Bromophenol but with the bromine atom at the para position.
The presence of the cyclohexyloxy group in this compound enhances its hydrophobicity and may improve its interaction with biological membranes and proteins, making it a unique and potentially more effective compound in various applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-bromo-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clé InChI |
UWQLABFIXBOXAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



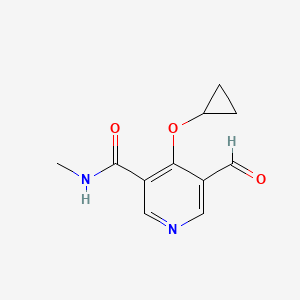
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
